2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S3/c1-4-27-20-19(14(2)25-27)24-22(26(21(20)29)12-17-9-6-10-31-17)32-13-18(28)23-15-7-5-8-16(11-15)30-3/h5-11H,4,12-13H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCBGKZUENZBLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CS3)SCC(=O)NC4=CC(=CC=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazolo[4,3-d]pyrimidine Ring
A representative method involves reacting 5-amino-1-ethyl-3-methylpyrazole with ethyl acetoacetate under acidic conditions (e.g., acetic acid) at reflux temperatures (120–130°C) for 6–8 hours. This yields the 7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine intermediate, which is subsequently functionalized at positions 5 and 6.
Critical parameters :
- Solvent selection : Glacial acetic acid or ethanol improves reaction homogeneity.
- Catalysis : Lewis acids like ZnCl₂ may accelerate cyclization.
Introduction of the Thiophen-2-ylmethyl Group at Position 6
The 6-[(thiophen-2-yl)methyl] substituent is introduced via alkylation using thiophen-2-ylmethyl bromide. This step requires careful optimization to avoid over-alkylation or ring-opening side reactions.
Alkylation Procedure
- The 7-oxo intermediate (1 equiv) is suspended in dry dimethylformamide (DMF).
- Potassium carbonate (2.5 equiv) is added as a base, followed by thiophen-2-ylmethyl bromide (1.2 equiv).
- The mixture is stirred at 60°C for 12 hours under nitrogen.
Yield : 68–72% after purification by silica gel chromatography (hexane:ethyl acetate, 3:1).
Sulfur Functionalization at Position 5
The sulfanyl group at position 5 is installed via nucleophilic displacement of a halogen or activated leaving group.
Thiolation Strategy
- The 5-chloro derivative (prepared via POCl₃ treatment of the 7-oxo compound) is reacted with thiourea in ethanol under reflux.
- Subsequent hydrolysis with NaOH yields the 5-mercapto intermediate.
Alternative approach : Direct thiol substitution using sodium hydrosulfide (NaSH) in DMF at 80°C.
Acetamide Side Chain Installation
The N-[3-(methylsulfanyl)phenyl]acetamide moiety is introduced via a two-step sequence: (i) synthesis of the acetamide backbone and (ii) coupling to the pyrazolo[4,3-d]pyrimidine core.
Synthesis of 2-Chloro-N-[3-(methylsulfanyl)phenyl]acetamide
Coupling to the Pyrazolo[4,3-d]pyrimidine Core
- The 5-mercapto intermediate (1 equiv) is deprotonated with NaH (1.2 equiv) in anhydrous THF.
- 2-Chloro-N-[3-(methylsulfanyl)phenyl]acetamide (1.1 equiv) is added dropwise at 0°C.
- The reaction is warmed to room temperature and stirred for 24 hours.
Purification : Column chromatography (ethyl acetate:hexane, 1:1) followed by recrystallization from methanol.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile:water 70:30) shows ≥98% purity with retention time 12.7 minutes.
Challenges and Optimization Strategies
Regioselectivity in Pyrazolo[4,3-d]pyrimidine Formation
Competing pathways during cyclization may yield [3,4-d] or [4,3-d] regioisomers. Employing bulky substituents (e.g., ethyl at N1) directs cyclization to the [4,3-d] isomer.
Stability of Thioether Groups
The methylsulfanyl and thiophen-2-ylmethyl groups are susceptible to oxidation. Reactions must be conducted under inert atmosphere, and final products stored at −20°C.
Chemical Reactions Analysis
Types of Reactions
2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiophene and phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: This compound may be investigated for its potential as a pharmaceutical agent due to its unique structure and possible biological activity.
Materials Science: Its structural properties could make it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: Researchers may study its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects may be mediated through binding to these targets, altering their activity, and modulating downstream signaling pathways.
Comparison with Similar Compounds
Key Observations :
The 3-methoxybenzyl group in may improve solubility but reduce membrane permeability compared to thiophene.
Acetamide Substituents :
- The 3-(methylsulfanyl)phenyl group in the target compound offers higher lipophilicity than the 3-fluorophenyl in , favoring blood-brain barrier penetration but increasing metabolic instability.
- Thiophen-2-yl in correlates with potent antitumor activity (IC₅₀ < 10 µM), suggesting the target compound’s thiophene moiety may confer similar efficacy .
Pharmacological and Biochemical Insights
Antitumor Mechanisms :
- Thiophene-containing analogs (e.g., ) exhibit high cytotoxicity against lung (A-549) and liver (HepG-2) cancer cells, likely via topoisomerase inhibition or ferroptosis induction .
- The methylsulfanyl group in the target compound may act as a hydrogen-bond acceptor, improving binding to kinases or proteasomes .
Metabolic Stability :
- Synthetic Accessibility: Multi-component reactions (e.g., Biginelli in ) are scalable for pyrazolo-pyrimidinones but require rigorous purification for sulfur-rich analogs like the target compound .
Biological Activity
The compound 2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide is a novel derivative of pyrazolo[4,3-d]pyrimidine that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
The structure of the compound features a pyrazolo[4,3-d]pyrimidine core, which is known for its pharmacological versatility. Pyrazolo[4,3-d]pyrimidines have been identified as effective inhibitors of various kinases, including the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in cancer cell proliferation and survival. The presence of a thiophene moiety and a methylsulfanyl group adds to the compound's potential for selective activity against specific targets.
Key Mechanisms:
- EGFR Inhibition : Similar compounds have shown significant inhibitory activity against EGFR tyrosine kinase, with IC50 values in the low micromolar range. For example, related pyrazolo derivatives exhibited IC50 values as low as 0.034 μM against EGFR .
- Cytotoxicity : In vitro studies have demonstrated that pyrazolo[4,3-d]pyrimidine derivatives can induce cytotoxic effects in various cancer cell lines. The compound's structural modifications can enhance or diminish this activity depending on the substituents present at key positions on the pyrazole ring .
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazolo derivatives. For instance, a series of compounds similar to our target compound were tested against the MCF-7 breast cancer cell line, revealing significant antitumor activity with IC50 values ranging from 11 µM to 12 µM for the most potent derivatives .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 10e | 11 | MCF-7 |
| 10d | 12 | MCF-7 |
| 9 | 84 | MCF-7 |
Antimicrobial Activity
In addition to anticancer effects, compounds within this chemical class have demonstrated antimicrobial properties. A study reported that some pyrazolo derivatives exhibited broad-spectrum antimicrobial activity against various pathogens .
Structure–Activity Relationship (SAR)
The biological activity of pyrazolo[4,3-d]pyrimidines is heavily influenced by their substituents:
- Substituent Effects : The introduction of electron-withdrawing groups (like nitro) at specific positions has been shown to enhance potency against cancer cell lines.
- Hydrophobicity : Modifications that increase lipophilicity tend to improve cellular uptake and bioavailability.
Case Studies
- Case Study on EGFR Inhibition : A recent investigation into a series of pyrazolo derivatives indicated that specific modifications led to enhanced inhibition of EGFR in vitro. The study concluded that the presence of certain functional groups significantly impacted the binding affinity and inhibitory efficacy against cancer cells .
- Antimicrobial Screening : Another study focused on synthesizing new derivatives revealed promising results against bacterial strains, with some compounds showing minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Q & A
Basic Question
- NMR Spectroscopy : 1H/13C NMR resolves regiochemistry of the pyrazolopyrimidine core and confirms substitution patterns (e.g., thiophen-2-ylmethyl vs. phenyl groups) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks) and detects trace impurities (<1%) .
- HPLC-PDA : Quantifies purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
How can researchers address solubility limitations in biological assays?
Intermediate Question
The compound’s low aqueous solubility (logP ~3.5–4.2) complicates in vitro testing. Mitigation strategies:
- Co-solvent Systems : Use DMSO/PEG-400 (10:90 v/v) for cell-based assays, maintaining <0.1% DMSO to avoid cytotoxicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to enhance bioavailability .
- Derivatization : Introduce hydrophilic groups (e.g., carboxylate) via ester hydrolysis under basic conditions .
What methodologies are recommended for evaluating its enzymatic inhibition potential?
Advanced Question
- Kinetic Assays : Use fluorescence-based assays (e.g., NADH-coupled systems) to measure IC50 against kinases or oxidoreductases .
- Docking Studies : Perform molecular docking (AutoDock Vina) with crystal structures of target enzymes (e.g., PDB: 3ERT) to predict binding modes .
- SPR Analysis : Quantify binding affinity (KD) via surface plasmon resonance using immobilized enzyme targets .
How can computational modeling resolve contradictions in SAR data for analogs?
Advanced Question
Conflicting SAR data (e.g., variable IC50 for methyl vs. ethyl substituents) may arise from conformational flexibility:
- MD Simulations : Run 100-ns trajectories (AMBER) to compare ligand-protein stability .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications to validate experimental trends .
- Pharmacophore Mapping : Align active/inactive analogs to identify critical H-bond donors/acceptors .
What strategies mitigate oxidative degradation during storage?
Intermediate Question
The sulfanyl group is prone to oxidation. Solutions include:
- Lyophilization : Store under argon at -80°C in amber vials to prevent light/oxygen exposure .
- Antioxidants : Add 0.1% BHT to DMSO stock solutions .
- Stability Testing : Monitor degradation via UPLC-MS every 3 months under accelerated conditions (40°C/75% RH) .
How to design SAR studies targeting the thiophene moiety?
Advanced Question
- Analog Synthesis : Replace thiophen-2-ylmethyl with furan-2-ylmethyl or benzyl groups via Suzuki coupling .
- Activity Profiling : Test analogs against a panel of 50+ kinases to identify selectivity trends .
- Electrostatic Analysis : Map π-π stacking and sulfur interactions using DFT calculations (B3LYP/6-31G*) .
What mechanistic studies clarify its role in redox reactions?
Advanced Question
- Cyclic Voltammetry : Measure oxidation potentials (E1/2) of the sulfanyl group in acetonitrile .
- EPR Spectroscopy : Detect thiyl radical formation under oxidative conditions (H2O2/Cu2+) .
- Isotope Labeling : Use 34S-labeled compound to trace sulfur oxidation pathways via LC-MS .
How to validate stability under physiological pH conditions?
Intermediate Question
- pH-Rate Profiling : Incubate compound in buffers (pH 1–10) at 37°C, sampling at 0, 24, 48 hrs for UPLC analysis .
- Metabolite ID : Use hepatocyte microsomes + NADPH to identify CYP450-mediated degradation products .
- Chelation Studies : Add EDTA to rule out metal-catalyzed hydrolysis .
What hybrid experimental-computational workflows accelerate lead optimization?
Advanced Question
- High-Throughput Screening (HTS) : Screen 10,000+ analogs in silico (e.g., virtual libraries) before synthesizing top 50 candidates .
- QSAR Models : Train ML algorithms (Random Forest) on IC50 data to predict activity of novel derivatives .
- Crystallography : Co-crystallize with target proteins to guide structure-based design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
